![molecular formula C24H22FN3O2 B11443683 N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11443683.png)
N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide
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Overview
Description
N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE: is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The benzodiazole core is then reacted with a fluorophenylmethyl halide in the presence of a base to introduce the fluorophenyl group.
Attachment of the Phenoxyacetamide Moiety: Finally, the intermediate product is reacted with phenoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the phenoxyacetamide moiety.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The benzodiazole core is known for its biological activity, and the addition of the fluorophenyl and phenoxyacetamide groups could enhance its pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The benzodiazole core is a common scaffold in drug design, and modifications with fluorophenyl and phenoxyacetamide groups could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE is likely related to its ability to interact with specific molecular targets. The benzodiazole core can bind to various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the phenoxyacetamide moiety could contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-1H-BENZODIAZOLE-2-CARBOXAMIDE: Similar structure but lacks the phenoxyacetamide moiety.
N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHOXYACETAMIDE: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
The uniqueness of N-(1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE lies in its combination of a benzodiazole core, a fluorophenyl group, and a phenoxyacetamide moiety. This unique combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22FN3O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22FN3O2/c1-17(26-23(29)16-30-19-10-3-2-4-11-19)24-27-21-13-7-8-14-22(21)28(24)15-18-9-5-6-12-20(18)25/h2-14,17H,15-16H2,1H3,(H,26,29) |
InChI Key |
IJBKZECUZWPWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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